Phosphonic acid, (cyclopropylethynyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (cyclopropylethynyl)-, diethyl ester is an organophosphorus compound with the molecular formula C9H15O3P. This compound is characterized by the presence of a phosphonic acid group attached to a cyclopropylethynyl moiety, making it a unique and versatile chemical entity. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (cyclopropylethynyl)-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the catalytic cross-coupling reaction, which allows for the formation of the phosphonate ester under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its high yields, mild conditions, and chemoselectivity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (cyclopropylethynyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, (cyclopropylethynyl)-, diethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, (cyclopropylethynyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This interaction is often mediated by the phosphonic acid group, which forms strong bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but lacks the cyclopropylethynyl moiety.
Diethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Ethylphosphonic acid, diethyl ester: Similar structure but different substituents.
Uniqueness
Phosphonic acid, (cyclopropylethynyl)-, diethyl ester is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and reactivity compared to other phosphonate esters . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
851916-36-4 |
---|---|
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-diethoxyphosphorylethynylcyclopropane |
InChI |
InChI=1S/C9H15O3P/c1-3-11-13(10,12-4-2)8-7-9-5-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
WKGCRPIJZOCZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C#CC1CC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.